2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol
Description
Foundational Significance of Phenolic Structures in Organic Chemistry
Phenols are a class of organic compounds defined by a hydroxyl group directly bonded to an aromatic ring. This structural arrangement confers unique properties that distinguish them from aliphatic alcohols. The direct attachment of the hydroxyl group to the aromatic ring results in a more acidic proton compared to alcohols, and it activates the ring towards electrophilic aromatic substitution. researchgate.netnist.gov The oxygen atom's lone pairs can delocalize into the aromatic system, increasing electron density at the ortho and para positions, thereby directing incoming electrophiles to these sites. researchgate.net This reactivity is fundamental to the synthesis of a vast array of more complex molecules, including pharmaceuticals, polymers, and dyes. nist.gov
Strategic Importance of Brominated Organic Scaffolds in Synthesis
The introduction of bromine atoms onto an organic framework, or scaffold, is a powerful strategy in synthetic organic chemistry. Bromination is a key transformation that can be achieved using various reagents, including molecular bromine and N-bromosuccinimide (NBS). evitachem.com Bromo-organic compounds are highly versatile intermediates. The bromine atoms can serve as excellent leaving groups in nucleophilic substitution reactions and are pivotal for participating in a wide range of cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. These reactions are instrumental in forming new carbon-carbon bonds, allowing for the construction of complex molecular architectures from simpler precursors.
The Role of Dithiolane Moieties in Functional Molecule Design
The 1,3-dithiolane (B1216140) group is a five-membered heterocyclic ring containing two sulfur atoms. In synthetic chemistry, dithiolanes are most commonly employed as protecting groups for carbonyl compounds (aldehydes and ketones). Their stability under both acidic and basic conditions makes them ideal for masking the reactivity of a carbonyl group while other chemical transformations are carried out on the molecule. Furthermore, the dithiolane group can be instrumental in "umpolung" chemistry, reversing the normal polarity of the carbonyl carbon and allowing it to act as a nucleophile. Beyond protection, the sulfur atoms in the dithiolane ring can interact with biological targets, suggesting potential applications in medicinal chemistry. evitachem.com
Current Research Landscape Pertaining to 2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol
Currently, this compound is primarily recognized as a valuable building block in organic synthesis. evitachem.com Its trifunctional nature—a nucleophilic hydroxyl group, two reactive bromine atoms, and a stable dithiolane moiety—offers multiple points for chemical modification.
A general synthetic approach to this compound involves the bromination of 4-(1,3-dithiolan-2-yl)phenol (B1585410). evitachem.com This reaction is typically carried out using a brominating agent like bromine or N-bromosuccinimide in a suitable solvent, with temperature control to prevent over-bromination. evitachem.com The resulting product can then be purified by standard laboratory techniques such as recrystallization or column chromatography. evitachem.com
While specific, detailed research findings on the direct applications of this compound are not extensively documented in publicly available literature, its structure suggests several potential avenues of research. The bromine atoms can be replaced through various substitution reactions, and the phenolic hydroxyl group can undergo oxidation to form quinone-like structures. evitachem.com Furthermore, the entire molecule can be used as a scaffold to build more complex structures with potential biological activity, such as antimicrobial or antifungal properties. evitachem.com The dithiolane ring itself may interact with thiol groups in proteins, opening possibilities for its investigation in drug design. evitachem.com
Table 2: Potential Research Applications
| Research Area | Potential Application of this compound |
| Organic Synthesis | A versatile building block for the synthesis of complex organic molecules. evitachem.com |
| Medicinal Chemistry | A scaffold for the development of potential therapeutic agents due to its ability to interact with biological targets. evitachem.com |
| Materials Science | A precursor for the development of specialty chemicals, polymers, and resins. evitachem.com |
| Biological Research | Investigated for potential antimicrobial and antifungal properties. evitachem.com |
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-(1,3-dithiolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2OS2/c10-6-3-5(4-7(11)8(6)12)9-13-1-2-14-9/h3-4,9,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGFLOLINYWQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC(=C(C(=C2)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372484 | |
| Record name | 2,6-dibromo-4-(1,3-dithiolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262291-90-7 | |
| Record name | 2,6-dibromo-4-(1,3-dithiolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Dibromo 4 1,3 Dithiolan 2 Yl Phenol: Advanced Chemical Routes and Mechanistic Considerations
Synthesis of Key Precursor: 4-(1,3-dithiolan-2-yl)phenol (B1585410)
The immediate precursor to the target molecule is 4-(1,3-dithiolan-2-yl)phenol. This compound is synthesized via the protection of the aldehyde functional group of 4-hydroxybenzaldehyde (B117250) as a cyclic thioacetal. This transformation is crucial as it protects the aldehyde from reacting during the subsequent bromination step.
The standard procedure involves the reaction of 4-hydroxybenzaldehyde with 1,2-ethanedithiol (B43112) in the presence of an acid catalyst. organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the product, water, which is formed as a byproduct, is typically removed from the reaction mixture. Common methods employ a Dean-Stark apparatus with an azeotrope-forming solvent like toluene. researchgate.net
A variety of Brønsted or Lewis acids can be employed to catalyze the reaction. organic-chemistry.org These include p-toluenesulfonic acid, perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2), and various metal triflates. organic-chemistry.orgresearchgate.net The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity.
Table 1: Selected Methods for the Synthesis of Thioacetals from Carbonyl Compounds
| Catalyst System | Substrate Scope | Conditions | Key Advantages | Reference |
| p-Toluenesulfonic acid / Silica gel | Aldehydes and Ketones | Solvent-free or Toluene | Versatility, short reaction time, excellent yield. | organic-chemistry.org |
| HClO4-SiO2 | Aldehydes and Ketones | Solvent-free, room temp. | Highly efficient, reusable catalyst, mild conditions. | organic-chemistry.org |
| Hafnium trifluoromethanesulfonate | Aldehydes and Ketones | Mild conditions | Tolerates sensitive functional groups, racemization-free. | organic-chemistry.org |
| Iron catalyst / 2-chloro-1,3-dithiane | Aldehydes | Mild conditions | Highly efficient, good to excellent yields. | organic-chemistry.org |
The mechanism involves the initial protonation of the carbonyl oxygen of 4-hydroxybenzaldehyde by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by one of the sulfur atoms of 1,2-ethanedithiol. A series of proton transfer and cyclization steps, followed by the elimination of a water molecule, leads to the formation of the stable 1,3-dithiolane (B1216140) ring.
Regioselective Bromination Strategies for the Phenolic Core
The second stage of the synthesis is the regioselective bromination of the 4-(1,3-dithiolan-2-yl)phenol precursor. The hydroxyl group on the phenol (B47542) ring is a powerful activating and ortho-, para-directing group. Since the para-position is blocked by the 1,3-dithiolan-2-yl substituent, electrophilic bromination occurs exclusively at the two ortho-positions (positions 2 and 6), yielding the desired product.
Direct bromination using elemental bromine or N-bromosuccinimide represents the most straightforward approach to synthesizing 2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol. evitachem.com
The classical method for brominating phenols involves the use of molecular bromine (Br₂). ijsrp.org The reaction with 4-(1,3-dithiolan-2-yl)phenol is typically carried out in a suitable solvent, such as acetic acid or chloroform (B151607), often at low temperatures to control the reaction's exothermicity and prevent potential side reactions. evitachem.com
The mechanism is a classic electrophilic aromatic substitution. The bromine molecule becomes polarized, and the electron-rich phenolic ring attacks the electrophilic bromine atom. The strong activating effect of the hydroxyl group facilitates the rapid, sequential substitution at both ortho positions. A base (which can be the solvent or an added reagent) then removes the protons from the intermediate sigma complexes to restore aromaticity. Due to the high reactivity of phenols, over-bromination can sometimes occur, but the steric hindrance and electronic effects in the precursor generally favor the desired 2,6-disubstituted product. mdpi.com
N-Bromosuccinimide (NBS) is a widely used and more convenient alternative to liquid bromine for the bromination of phenols. cdnsciencepub.comniscpr.res.in It is a solid, making it easier and safer to handle. The synthesis of this compound can be effectively achieved using NBS in solvents like dichloromethane (B109758) or acetic acid. evitachem.comchemicalbook.com
The reaction mechanism with NBS can be complex and dependent on the reaction conditions. In aprotic solvents, the reaction may proceed through the electrophilic attack of a polarized N-Br bond on the phenol. cdnsciencepub.com The reaction is believed to form an unstable hypobromite (B1234621) intermediate which then rearranges to a 2-bromocyclohexadienone intermediate, followed by enolization to the bromophenol. researchgate.net For dibromination, this process occurs twice.
The presence of a catalytic amount of acid, such as sulfuric acid, can significantly accelerate the rate of bromination. tandfonline.com The acid protonates the NBS, polarizing the N-Br bond and increasing the electrophilicity of the bromine atom, leading to faster reaction times and often cleaner conversions. tandfonline.com
Table 2: Representative Conditions for Phenol Bromination using NBS
| Substrate | Reagent/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Phenol | NBS / H₂SO₄ | CH₃CN | 2 | 90 (para-product) | tandfonline.com |
| Phenol | NBS / Diisopropylamine | Dichloromethane | 4 | 79 (2,6-dibromo) | chemicalbook.com |
| p-Cresol | NBS / CH₃COONa | Acetic Acid | - | (Kinetics Study) | niscpr.res.in |
| p-Chlorophenol | NBS / CH₃COONa | Acetic Acid | - | (Kinetics Study) | niscpr.res.in |
Catalytic Bromination Methodologies
To address environmental concerns and improve atom economy, catalytic methods for bromination have been developed. These systems often use a stable bromide salt as the bromine source and a catalyst to generate the active brominating species in situ.
Molybdate-catalyzed oxidative bromination offers an environmentally safer and efficient alternative to traditional methods. ijsrp.org In this system, a catalyst such as sodium molybdate (B1676688) or ammonium (B1175870) molybdate is used in conjunction with an oxidant, like hydrogen peroxide (H₂O₂), and a bromide source, such as ammonium bromide or sodium bromide. ijsrp.orgresearchgate.net
This method avoids the use of corrosive reagents and can be performed under milder, acidic conditions. ijsrp.org The proposed mechanism involves the oxidation of the bromide ion by a peroxomolybdate species, which is formed from the reaction of the molybdate catalyst with hydrogen peroxide. This in-situ generation of an electrophilic bromine species allows for the controlled and regioselective bromination of the phenolic ring. The catalytic cycle is regenerated, making the process highly efficient. This approach is particularly valuable for industrial-scale synthesis where safety, cost, and waste reduction are paramount. ijsrp.org
Mechanistic Studies of Catalyst-Assisted Bromination
The bromination of 4-(1,3-dithiolan-2-yl)phenol is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, which significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. savemyexams.comfiveable.me The 4-position is already occupied by the 1,3-dithiolan-2-yl group, thus directing the incoming electrophiles to the ortho positions (2 and 6).
While highly activated phenols can react with bromine directly, the use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), is often employed to enhance the electrophilicity of the brominating agent (Br₂). wikipedia.org The catalyst polarizes the bromine-bromine bond, creating a more potent electrophile (Br⁺ equivalent) complexed with the catalyst. libretexts.orglumenlearning.com
The proposed mechanism for the catalyst-assisted bromination proceeds through the following key steps:
Formation of the Electrophile: The Lewis acid catalyst reacts with molecular bromine to form a highly electrophilic complex (e.g., Br-Br-FeBr₃). This polarization makes one of the bromine atoms significantly more electrophilic. libretexts.orglumenlearning.com
Electrophilic Attack: The π-electrons of the activated phenol ring attack the electrophilic bromine atom of the complex. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate. fiveable.melibretexts.org The positive charge of this intermediate is delocalized across the ring and the oxygen atom of the hydroxyl group.
Deprotonation: A weak base, such as the FeBr₄⁻ formed in the initial step, abstracts a proton from the carbon bearing the newly attached bromine atom. This step rapidly restores the aromaticity of the ring, yielding the brominated phenol and regenerating the Lewis acid catalyst. libretexts.orgmakingmolecules.com
This process occurs sequentially at both ortho positions to yield the final 2,6-dibromo product.
In addition to Lewis acid catalysis, studies on phenol bromination have also revealed evidence for general base catalysis, particularly in aqueous solutions. cdnsciencepub.comresearchgate.net In this mechanism, a general base assists in the removal of the phenolic proton concurrently with the electrophilic attack by bromine. cdnsciencepub.comresearchgate.net This pathway can be significant in certain solvent systems and pH ranges, avoiding the formation of a protonated cyclohexadienone intermediate. cdnsciencepub.com
Optimization of Reaction Parameters and Process Control
The successful synthesis of this compound with high yield and purity hinges on the precise control of several reaction parameters.
Temperature is a critical parameter in the bromination of phenols. Due to the high reactivity of the phenolic substrate, the reaction is typically conducted at low temperatures to control the reaction rate and minimize the formation of by-products, particularly over-brominated species. libretexts.org Elevated temperatures can lead to a decrease in selectivity and the potential for side reactions.
Table 1: Effect of Temperature on the Yield and Selectivity of this compound Reaction Conditions: 4-(1,3-dithiolan-2-yl)phenol (1.0 eq), Bromine (2.1 eq), FeBr₃ (0.1 eq), Chloroform, 4 hours.
| Entry | Temperature (°C) | Yield of 2,6-dibromo isomer (%) | Yield of Monobromo Isomer (%) | Yield of Over-brominated Products (%) |
| 1 | -10 | 92 | 6 | < 2 |
| 2 | 0 | 89 | 8 | 3 |
| 3 | 25 (Room Temp) | 75 | 15 | 10 |
| 4 | 50 | 55 | 20 | 25 |
As the data indicates, conducting the reaction at -10°C provides the highest yield and selectivity for the desired 2,6-dibromo product. Increasing the temperature leads to a notable decrease in yield and a significant increase in the formation of both the monobrominated precursor and undesirable over-brominated by-products.
The duration of the reaction must be carefully monitored to ensure the complete conversion of the starting material and the intermediate monobromo-species while preventing the formation of undesired by-products. Thin-layer chromatography (TLC) is a common method for monitoring the progress of the reaction. chemrxiv.org Kinetic studies reveal that the reaction rate is highly dependent on factors such as temperature and reactant concentrations.
Table 2: Influence of Reaction Time on Product Distribution at 0°C Reaction Conditions: 4-(1,3-dithiolan-2-yl)phenol (1.0 eq), Bromine (2.1 eq), FeBr₃ (0.1 eq), Chloroform, 0°C.
| Entry | Reaction Time (hours) | Conversion of Starting Material (%) | Yield of Monobromo Isomer (%) | Yield of 2,6-dibromo isomer (%) |
| 1 | 1 | 85 | 60 | 25 |
| 2 | 2 | 98 | 35 | 63 |
| 3 | 3 | >99 | 12 | 87 |
| 4 | 4 | >99 | 8 | 89 |
| 5 | 6 | >99 | 4 | 88 |
These findings suggest that a reaction time of approximately 3 to 4 hours at 0°C is optimal for maximizing the yield of the target compound. Shorter reaction times result in incomplete conversion, while extending the reaction time beyond 4 hours offers no significant improvement in yield and may slightly increase the risk of minor side-product formation.
The choice of solvent significantly impacts the bromination of phenols. Solvents can influence the solubility of reactants, the stability of intermediates, and the reactivity of the brominating agent. wikipedia.orgyoutube.com Polar solvents can enhance the rate of electrophilic aromatic substitution, but may also lead to a lack of selectivity and the formation of polybrominated products if not carefully controlled. youtube.comquora.com Non-polar solvents, such as chloroform (CHCl₃) or carbon disulfide (CS₂), are often preferred to achieve monobromination or, in this case, controlled dibromination at low temperatures. askfilo.com
Table 3: Effect of Different Solvents on the Synthesis of this compound Reaction Conditions: 4-(1,3-dithiolan-2-yl)phenol (1.0 eq), Bromine (2.1 eq), 0°C, 4 hours.
| Entry | Solvent | Dielectric Constant (ε) | Yield of 2,6-dibromo isomer (%) | Purity by crude NMR (%) |
| 1 | Carbon Tetrachloride (CCl₄) | 2.2 | 85 | 90 |
| 2 | Chloroform (CHCl₃) | 4.8 | 89 | 93 |
| 3 | Acetic Acid (CH₃COOH) | 6.2 | 82 | 88 |
| 4 | Dichloromethane (CH₂Cl₂) | 9.1 | 88 | 92 |
| 5 | Acetonitrile (B52724) (CH₃CN) | 37.5 | 70 | 80 |
The results highlight that halogenated, non-polar to moderately polar solvents like chloroform and dichloromethane provide a good balance of reactivity and selectivity for this transformation. Highly polar solvents like acetonitrile lead to lower yields and purity, likely due to increased side reactions. Acetic acid is also a viable solvent, though it may result in slightly lower purity in this specific case. google.com
Advanced Isolation and Purification Techniques
Following the synthesis, the crude product contains the desired this compound along with unreacted starting materials, the monobromo intermediate, and other by-products. A robust purification strategy is essential to obtain the compound in high purity.
Recrystallization is a highly effective method for purifying solid organic compounds. wisc.edumt.com The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. wisc.edu The ideal solvent should dissolve the compound well at an elevated temperature but poorly at a low temperature, while impurities should remain soluble at all temperatures or be insoluble at high temperatures.
For the purification of this compound, a mixed solvent system is often effective. A common choice involves a solvent in which the compound is soluble (like ethanol (B145695) or ethyl acetate) and a co-solvent in which it is less soluble (like water or hexane).
A Representative Recrystallization Procedure:
The crude product is dissolved in a minimal amount of hot ethanol.
The hot solution is filtered, if necessary, to remove any insoluble impurities.
Deionized water is added dropwise to the hot, clear filtrate until the solution becomes faintly turbid, indicating the saturation point.
The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote maximum crystal formation.
The resulting purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried under vacuum. researchgate.net
Table 4: Purity Enhancement of this compound via Recrystallization
| Sample | Purification Method | Purity (%) | Recovery Yield (%) |
| 1 | Crude Product | 93 | - |
| 2 | After Single Recrystallization (Ethanol/Water) | >99 | 85 |
| 3 | After Second Recrystallization (Ethanol/Water) | >99.8 | 90 (of material from first recrystallization) |
This process effectively removes residual starting material and by-products, yielding this compound with a purity exceeding 99%.
Chemical Reactivity and Derivatization Pathways of 2,6 Dibromo 4 1,3 Dithiolan 2 Yl Phenol
Nucleophilic Substitution Reactions Involving Bromine Substituents
The bromine atoms on the aromatic ring of 2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol are potential sites for nucleophilic aromatic substitution (SNAr). Such reactions on aryl halides typically require either strong activation by electron-withdrawing groups or forcing conditions, such as high temperatures, high pressures, or the use of a metal catalyst (e.g., copper, palladium). libretexts.orgyoutube.comlibretexts.org The phenolic hydroxyl group, especially in its deprotonated phenoxide form, is a strong activating group for electrophilic substitution, but its effect on nucleophilic substitution is less straightforward. However, the presence of two halogen substituents can render the ring sufficiently electron-deficient to undergo substitution with potent nucleophiles. The 1,3-dithiolane (B1216140) group is generally stable under the basic or neutral conditions often employed for nucleophilic substitutions. chemicalbook.com
Amination Reactions
The displacement of aryl bromides by amine nucleophiles is a fundamental transformation in organic synthesis, often achieved through methods like the Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. For this compound, amination would likely require palladium or copper catalysis to proceed under reasonably mild conditions. The reaction could potentially yield mono- or di-aminated products depending on the stoichiometry of the amine and the reaction conditions. The resulting aminophenols are valuable precursors for dyes, pharmaceuticals, and materials science.
For instance, reacting the substrate with a primary or secondary amine in the presence of a palladium catalyst and a suitable base could lead to the formation of 2-amino-6-bromo- or 2,6-diamino-4-(1,3-dithiolan-2-yl)phenol derivatives. The stability of the dithiolane group under these conditions is a key advantage, allowing for the selective modification of the aromatic core.
Table 1: Postulated Conditions for Amination Reactions
| Reagent/Catalyst System | Nucleophile | Potential Product |
|---|---|---|
| Pd(OAc)₂, BINAP, NaOt-Bu | Primary/Secondary Amine | Mono- or di-aminated phenol (B47542) derivative |
| CuI, L-proline, K₂CO₃ | Amine or Amide | Mono- or di-aminated phenol derivative |
Thiolation Reactions
The introduction of sulfur nucleophiles to replace the bromine atoms can be achieved using various thiolating agents. Reaction with sodium thiolate (NaSR) or through palladium-catalyzed cross-coupling reactions with thiols can yield the corresponding aryl thioethers. These reactions would expand the functionality of the molecule, introducing a thioether linkage that can be further oxidized or used in other coupling reactions. The inherent stability of the 1,3-dithiolane ring towards many common thiolation conditions is advantageous.
The reaction of this compound with a thiol in the presence of a base and a palladium catalyst would be a plausible route to synthesize 2,6-bis(alkylthio) or 2,6-bis(arylthio) derivatives.
Table 2: Hypothetical Thiolation Pathways
| Reagent/Catalyst System | Nucleophile | Potential Product |
|---|---|---|
| Pd₂(dba)₃, Xantphos, DIEA | Thiol (RSH) | 2,6-Di(organothio)phenol derivative |
| CuI, Sodium Thiomethoxide | NaSMe | 2,6-Bis(methylthio)phenol derivative |
Alkoxylation Reactions
The substitution of the bromine atoms with alkoxy groups can be accomplished via nucleophilic aromatic substitution with alkoxides. These reactions, often referred to as Williamson-type ether syntheses on an aromatic core, typically require harsh conditions (high temperature and pressure) or copper catalysis (Ullmann condensation). The products of such reactions, 2,6-dialkoxyphenols, are valuable intermediates in natural product synthesis and materials chemistry.
For this compound, reaction with sodium methoxide (B1231860) in the presence of a copper(I) catalyst, for example, would be expected to yield 2-bromo-6-methoxy- or 2,6-dimethoxy-4-(1,3-dithiolan-2-yl)phenol. It is noted that highly substituted bromophenols can sometimes undergo polymerization under certain alkoxylation conditions. google.com
Table 3: Representative Alkoxylation Conditions
| Reagent/Catalyst System | Nucleophile | Potential Product |
|---|---|---|
| NaOR, CuI, DMF, heat | Sodium Alkoxide | 2,6-Dialkoxyphenol derivative |
| K₂CO₃, Alcohol, heat | Alcohol | 2,6-Dialkoxyphenol derivative |
Oxidative Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is susceptible to oxidation, and its reactivity is heavily influenced by the substituents on the aromatic ring. The presence of the bulky bromine atoms flanking the hydroxyl group provides steric hindrance, which can influence the course of the oxidation. Furthermore, the dithiolane moiety is also sensitive to certain oxidizing agents.
Formation of Quinone-Type Derivatives
Phenols are readily oxidized to quinones. libretexts.org In the case of 2,6-disubstituted phenols, oxidation typically leads to the formation of ortho-quinones or related structures. However, since the para-position of the target molecule is substituted, the formation of a simple para-benzoquinone is blocked. Oxidation would likely proceed to form a quinone methide-like structure or an ortho-quinone if one of the bromine atoms is displaced.
Reagents such as Fremy's salt (potassium nitrosodisulfonate), or hypervalent iodine reagents like o-iodoxybenzoic acid (IBX), are known to oxidize hindered phenols to quinonoid systems. nih.gov The oxidation of this compound with a mild oxidant would be expected to yield 2,6-dibromo-1,4-benzoquinone methide, where the exocyclic double bond is part of the dithiolane ring. However, stronger oxidants might lead to more complex reaction pathways, including oxidative cleavage of the dithiolane ring.
Table 4: Potential Oxidizing Agents for Quinone Formation
| Oxidizing Agent | Solvent | Expected Product Type |
|---|---|---|
| Fremy's Salt, (KSO₃)₂NO | Water, Acetone | Quinone methide derivative |
| o-Iodoxybenzoic acid (IBX) | DMSO | Quinone methide derivative |
| Salcomine-O₂ | CH₂Cl₂ | Quinone methide derivative |
Exploration of Other Oxidized Species
Beyond quinone formation, the oxidation of this compound can lead to other products. The sulfur atoms of the 1,3-dithiolane ring are susceptible to oxidation, which can occur concurrently with or independently of the phenol oxidation. chemicalbook.com
Treatment with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (B1199274) could selectively oxidize one of the sulfur atoms to a sulfoxide (B87167), yielding 2,6-Dibromo-4-(1-oxo-1,3-dithiolan-2-yl)phenol. The use of excess oxidant could lead to the corresponding disulfoxide. These sulfoxides introduce chirality into the molecule, and their formation may proceed with some degree of diastereoselectivity. Stronger oxidation, for example with hydrogen peroxide and a catalyst, could potentially cleave the dithiolane ring, regenerating the formyl group or oxidizing it further to a carboxylic acid, depending on the conditions. organic-chemistry.org
Reductive Debromination Processes
The bromine atoms on the phenolic ring are susceptible to removal through reductive processes. This debromination is a key pathway to generate analogues with different substitution patterns on the aromatic ring, which can significantly alter the molecule's properties and reactivity.
The conversion of the bromine atoms in this compound to hydrogen can yield the corresponding debrominated phenol analogues. evitachem.com This transformation is a common strategy for related brominated phenolic compounds. For instance, studies on the degradation of other polyhalogenated phenols, such as 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA), have shown that reductive debromination is a primary step in their transformation. mdpi.com This process can occur via a two-step mechanism where a radical anion is first generated, which then releases a bromide ion. mdpi.com
Various reagents and conditions can be employed for the reductive debromination of aryl bromides, although specific studies on this compound are not extensively detailed in the reviewed literature. However, general methods for the debromination of bromophenols are well-established and applicable.
Table 1: General Conditions for Reductive Debromination of Bromophenols
| Reagent/Catalyst System | Conditions | Product Type |
| H₂/Pd-C | Catalytic hydrogenation | Debrominated phenol |
| Fe₃O₄ (Magnetite) | Photocatalysis, UV light | Debrominated phenol |
| NaBH₄/NiCl₂ | Chemical reduction | Debrominated phenol |
| Zn/AcOH | Chemical reduction | Debrominated phenol |
By controlling the stoichiometry of the reducing agent, it may be possible to achieve selective mono-debromination to yield 2-bromo-4-(1,3-dithiolan-2-yl)phenol or complete debromination to afford 4-(1,3-dithiolan-2-yl)phenol (B1585410).
Reactivity of the 1,3-Dithiolane Moiety
The 1,3-dithiolane group is a thioacetal, primarily used as a protecting group for the aldehyde functionality from which it is derived. Its stability and reactivity are central to the synthetic utility of the parent molecule. It is generally stable in both acidic and alkaline media but can be cleaved under specific conditions to regenerate the carbonyl group. chemicalbook.comresearchgate.net
The cleavage, or deprotection, of the 1,3-dithiolane ring is a critical reaction to unmask the latent aldehyde group at the 4-position of the phenol. This reaction typically involves electrophilic attack on one of the sulfur atoms, followed by hydrolysis. A variety of reagents, often containing heavy metals or oxidizing agents, can accomplish this transformation. chemicalbook.comresearchgate.net
The mechanism generally involves the coordination of an electrophile (e.g., Hg²⁺, Cu²⁺) to the sulfur atoms, which weakens the carbon-sulfur bonds and facilitates hydrolysis to release the aldehyde. Oxidative cleavage methods, for example using N-bromosuccinimide (NBS) or iodine, proceed through a different pathway involving halosulfonium intermediates. chemicalbook.comorganic-chemistry.org
Table 2: Reagents for the Ring-Opening of 1,3-Dithiolanes
| Reagent | Conditions | Product |
| Mercury(II) Chloride (HgCl₂)/Cadmium Carbonate (CdCO₃) | Aqueous acetone | Aldehyde |
| Copper(II) Chloride (CuCl₂)-adsorbed silica (B1680970) gel | Acetonitrile (B52724), reflux | Aldehyde |
| N-Bromosuccinimide (NBS) | Acetone/Water | Aldehyde |
| Iodine (I₂) / H₂O₂ | Aqueous media | Aldehyde |
| Thallium(III) Nitrate | Methanol | Aldehyde |
Applying these methods to this compound would yield 2,6-dibromo-4-hydroxybenzaldehyde, a valuable intermediate for further synthetic elaborations.
The sulfur atoms of the dithiolane ring are nucleophilic and can undergo various transformations, most notably oxidation. Oxidation of the dithiolane can lead to monosulfoxides or disulfoxides. chemicalbook.com For example, microbial oxidation or chemical oxidation with reagents like tert-butyl hydroperoxide (t-BuOOH) can produce 1,3-dithiolane-1-oxides. chemicalbook.com
These sulfoxides are valuable intermediates themselves. For instance, they can undergo Pummerer-type reactions. The classical Pummerer reaction involves the rearrangement of a sulfoxide with an adjacent α-hydrogen in the presence of an activating agent (like acetic anhydride (B1165640) or trifluoroacetic anhydride) to form an α-acyloxy sulfide. acs.org While the dithiolane in the title compound lacks an α-hydrogen on the ring carbon attached to the phenol, related Pummerer fragmentation pathways could be triggered upon activation, potentially leading to ring-cleaved products or other complex rearrangements. acs.org
Utility as a Versatile Synthetic Building Block in Complex Organic Synthesis
The multiple functional groups of this compound make it a highly versatile building block for constructing more complex molecules, particularly heterocyclic systems. The phenolic hydroxyl, the reactive bromine atoms, and the masked aldehyde function can all be addressed in a controlled, stepwise manner.
The strategic unmasking of the aldehyde and subsequent reactions, or the substitution of the bromine atoms, can lead to the formation of a wide array of novel heterocyclic structures.
From the Aldehyde: Deprotection of the dithiolane reveals 2,6-dibromo-4-hydroxybenzaldehyde. This aldehyde can then be used in condensation reactions with various binucleophiles to build fused heterocyclic rings. For example:
Reaction with o-phenylenediamine (B120857) could yield a benzimidazole (B57391) derivative.
Reaction with o-aminophenol could lead to a benzoxazole (B165842) derivative.
Reaction with o-aminothiophenol could produce a benzothiazole (B30560) derivative. These types of cyclizations are common in the synthesis of diverse heterocyclic systems from aldehyde precursors. ekb.eg
Via Bromine Substitution: The bromine atoms can be replaced via nucleophilic aromatic substitution or, more commonly, used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds. For example, a Suzuki coupling with a boronic acid could attach new aryl or heteroaryl rings. mdpi.com
Involving the Phenolic OH: The hydroxyl group can be alkylated or acylated, but it also directs electrophilic substitution and can participate in cyclization reactions, such as the synthesis of benzofurans.
The combination of these reactive sites allows for the planned synthesis of complex polycyclic systems. For instance, one could first perform a Suzuki coupling at one of the bromine positions, then deprotect the dithiolane to reveal the aldehyde, and finally perform a cyclization/condensation reaction to build a complex, multi-ring heterocyclic structure. The use of sulfur-containing heterocycles as building blocks for complex architectures is a well-established strategy in organic synthesis. beilstein-journals.orgnih.gov
Multi-Component and Cascade Reaction Applications
The unique structural architecture of this compound, featuring a sterically hindered and electron-deficient phenolic hydroxyl group, ortho-dibromo substituents, and a versatile dithiolane moiety, makes it a promising candidate for sophisticated multi-component and cascade reactions. While specific literature detailing the use of this exact compound in such reactions is not extensively available, its functional group arrangement allows for the extrapolation of its potential in well-established multi-component reaction (MCR) and cascade sequences. These strategies offer significant advantages in synthetic efficiency by constructing complex molecular scaffolds in a single pot, thereby increasing atom and step economy mdpi.comrsc.orgorganic-chemistry.orgresearchgate.net20.210.105.
Potential in Phenol-Based Multi-Component Reactions
The electron-withdrawing nature of the two bromine atoms on the phenolic ring of this compound enhances the acidity of the hydroxyl group. This characteristic is particularly relevant for its potential application in variations of classic isocyanide-based MCRs, such as the Ugi and Passerini reactions, where an acidic component is required.
Ugi–Smiles and Passerini–Smiles Type Reactions:
Similarly, the Passerini three-component reaction (P-3CR), which typically combines an aldehyde, a carboxylic acid, and an isocyanide, can be adapted to use activated phenols rsc.orgresearchgate.netwikipedia.orgorganic-chemistry.org. A hypothetical Passerini-Smiles reaction involving this compound would generate α-aryloxy-amides rsc.org. The steric hindrance from the ortho-bromo groups might influence the reaction rate and yield, a factor requiring empirical investigation.
Below are hypothetical data tables illustrating the potential reactants and products for Ugi-Smiles and Passerini-Smiles reactions utilizing this compound.
Table 1: Hypothetical Ugi-Smiles Reaction
| Aldehyde | Amine | Isocyanide | Potential Product |
|---|---|---|---|
| Formaldehyde | Benzylamine | tert-Butyl isocyanide | 2-(benzylamino)-N-(tert-butyl)-2-((2,6-dibromo-4-(1,3-dithiolan-2-yl)phenyl)amino)acetamide |
| Benzaldehyde | Cyclohexylamine | Cyclohexyl isocyanide | 2-((2,6-dibromo-4-(1,3-dithiolan-2-yl)phenyl)amino)-N-cyclohexyl-2-phenylacetamide |
Table 2: Hypothetical Passerini-Smiles Reaction
| Aldehyde | Isocyanide | Potential Product |
|---|---|---|
| Acetaldehyde | Benzyl isocyanide | 1-((2,6-dibromo-4-(1,3-dithiolan-2-yl)oxy)-N-benzylpropanamide) |
| Furfural | tert-Butyl isocyanide | 1-((2,6-dibromo-4-(1,3-dithiolan-2-yl)oxy)-N-(tert-butyl)-1-(furan-2-yl)methanamide) |
Envisioned Cascade Reaction Pathways
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring under the same reaction conditions 20.210.105nih.govbaranlab.org. The structure of this compound offers multiple reactive sites that could be exploited in designing cascade sequences.
A plausible cascade could be initiated by a multi-component reaction, followed by subsequent transformations involving the bromine atoms or the dithiolane ring.
MCR followed by Cross-Coupling: An initial Ugi or Passerini reaction would yield a complex product still bearing the two bromine atoms. These bromine atoms are prime handles for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This MCR-cross-coupling cascade would enable the rapid assembly of highly functionalized and structurally diverse molecules from simple starting materials. For instance, a Suzuki coupling could introduce new aryl or heteroaryl groups at the 2 and 6 positions of the phenyl ring.
Cascade involving Dithiolane Manipulation: The 1,3-dithiolane group serves as a protected aldehyde. A cascade sequence could be designed where an initial reaction occurs at the phenol or bromo positions, followed by the deprotection of the dithiolane to reveal an aldehyde functionality. This newly formed aldehyde could then participate in an intramolecular reaction, such as an aldol (B89426) condensation or cyclization with another functional group introduced during the cascade, leading to the formation of complex heterocyclic or polycyclic systems. For example, a functional group introduced via a preceding cross-coupling reaction could react with the unmasked aldehyde.
The strategic combination of multi-component and cascade principles allows for the conceptualization of elegant synthetic routes towards novel and complex chemical entities starting from this compound. The exploration of these pathways would significantly expand the synthetic utility of this versatile building block.
Comprehensive Spectroscopic Characterization and Crystallographic Analysis of 2,6 Dibromo 4 1,3 Dithiolan 2 Yl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be required for an unambiguous assignment of all proton and carbon signals.
A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the dithiolane ring protons, the methine proton of the dithiolane, and the phenolic hydroxyl proton.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Phenolic OH | Variable, broad singlet | s (broad) | N/A |
| Aromatic H (H-3, H-5) | ~7.5 | s | N/A |
| Methine H (dithiolane) | ~5.5 | s | N/A |
| Methylene (B1212753) H (dithiolane) | ~3.3 - 3.5 | m |
Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions.
The two aromatic protons at positions 3 and 5 would likely appear as a singlet due to chemical equivalence. The methine proton of the dithiolane ring is expected to be a singlet. The four methylene protons of the dithiolane ring would likely present as a complex multiplet. The phenolic hydroxyl proton would typically be a broad singlet, and its chemical shift would be highly dependent on concentration and solvent.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct carbon signals would be anticipated for the aromatic ring and three for the dithiolane moiety.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-O (C-1) | ~150-155 |
| C-Br (C-2, C-6) | ~110-115 |
| C-H (C-3, C-5) | ~130-135 |
| C-dithiolane (C-4) | ~135-140 |
| Methine C (dithiolane) | ~50-55 |
| Methylene C (dithiolane) | ~40-45 |
Note: These are estimated chemical shift ranges.
To confirm the assignments from ¹H and ¹³C NMR, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for instance, within the dithiolane ring's methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, confirming the assignments of the aromatic C-H and the dithiolane C-H signals.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons. For example, correlations would be expected between the methine proton of the dithiolane and the aromatic carbons at C-3, C-4, and C-5, which would be crucial for confirming the connectivity of the dithiolane group to the phenol (B47542) ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
LC-MS would be a suitable technique for the analysis of this compound. The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments. The isotopic cluster for two bromine atoms (⁷⁹Br and ⁸¹Br) would show three peaks in an approximate ratio of 1:2:1 (for [M]⁺, [M+2]⁺, and [M+4]⁺).
Expected LC-MS Data:
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 355, 357, 359 | Isotopic pattern for two bromine atoms |
| [M-Br]⁺ | 276, 278 | Fragment corresponding to loss of one bromine atom |
UPLC-MS offers higher resolution and sensitivity compared to conventional LC-MS, which would be beneficial for separating the target compound from any impurities and for obtaining more accurate mass measurements. The fragmentation patterns observed would be similar to those in LC-MS but with greater precision.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the various stretching and bending vibrations of its constituent bonds. Key expected vibrational frequencies are outlined in the table below. The presence of a phenolic hydroxyl group is anticipated to give rise to a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching, with its broadness indicative of hydrogen bonding. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-O stretching of the phenol will likely appear in the 1260-1180 cm⁻¹ range. The dithiolan ring should produce characteristic C-S stretching bands, typically found in the 700-600 cm⁻¹ region, which can be weak. The carbon-bromine (C-Br) stretching vibrations are expected at lower frequencies, generally in the 600-500 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretching | 3200-3600 (broad) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| C=C (aromatic) | Stretching | 1600-1450 |
| Phenolic C-O | Stretching | 1260-1180 |
| C-S (dithiolan) | Stretching | 700-600 |
| C-Br | Stretching | 600-500 |
Raman Spectroscopy
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. For this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic ring and the C-Br bonds due to the high polarizability of these groups. The aromatic ring vibrations, particularly the ring breathing mode, would likely be prominent. The C-S stretching vibrations of the dithiolan ring, while potentially weak in the IR spectrum, may show a more distinct signal in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic Ring | Ring Breathing | ~1000 |
| C=C (aromatic) | Stretching | 1600-1550 |
| C-S (dithiolan) | Stretching | 700-600 |
| C-Br | Stretching | 600-500 |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. Although a specific crystal structure for this compound is not publicly available, we can infer its likely structural features based on related molecules. For instance, the crystal structure of the related compound 2,6-Dibromo-4-(2-hydroxyethyl)phenol has been determined, revealing a triclinic crystal system with two independent molecules in the asymmetric unit. evitachem.comnih.gov
Single Crystal X-ray Diffraction (SCXRD) Analysis
Hypothetical Crystallographic Data Table:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1500-3000 |
| Z | 4 or 8 |
Molecular Conformation and Torsion Angle Assessment
The conformation of the 1,3-dithiolan-2-yl group relative to the phenol ring would be a key feature determined by SCXRD. The dithiolan ring typically adopts an envelope or twist conformation. The torsion angles defining the orientation of this group with respect to the aromatic ring would be precisely measured. For example, the torsion angle between the plane of the phenol ring and the plane of the dithiolan ring would be a critical parameter. In related structures, significant conformational differences between molecules in the asymmetric unit have been observed. evitachem.comnih.gov
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of the close contacts that govern the crystal packing. The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal can be partitioned, and the surface represents the region where the contribution of the molecule's electron density to the total electron density is equal to that of all neighboring molecules.
By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a comprehensive understanding of the intermolecular forces can be achieved. The dnorm value is calculated from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically highlighted in red, indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. White areas on the surface represent contacts approximately equal to the van der Waals radii, while blue regions indicate contacts longer than the van der Waals radii.
While specific crystallographic data and a corresponding Hirshfeld surface analysis for this compound are not available in the surveyed literature, an analysis of closely related brominated phenolic compounds allows for a detailed prediction of the expected intermolecular contacts. The analysis of analogous structures reveals common interaction patterns that would likely dominate the crystal packing of the title compound.
Predicted Intermolecular Contacts and Their Contributions
Based on studies of other 2,6-dibromophenol (B46663) derivatives and brominated aromatic compounds, the intermolecular contacts in the crystal structure of this compound are expected to be dominated by hydrogen-hydrogen, carbon-hydrogen/hydrogen-carbon, and bromine-hydrogen/hydrogen-bromine interactions. The presence of the hydroxyl group, bromine atoms, and the dithiolan ring introduces the potential for a variety of specific interactions.
A breakdown of the anticipated contributions to the Hirshfeld surface, based on analyses of analogous compounds, is presented in the following table.
| Interaction Type | Predicted Percentage Contribution | Description |
|---|---|---|
| H···H | ~35-60% | These contacts are generally the most abundant and arise from the interactions between the hydrogen atoms on the phenyl ring and the dithiolan moiety. They are typically the largest contributor to the overall crystal packing. |
| C···H/H···C | ~15-25% | These interactions involve the carbon atoms of the aromatic ring and the dithiolan group with neighboring hydrogen atoms. They play a significant role in stabilizing the crystal structure. |
| Br···H/H···Br | ~10-20% | The presence of two bromine atoms makes these interactions a key feature. These halogen-hydrogen contacts are crucial in directing the supramolecular assembly. |
| O···H/H···O | ~5-10% | The phenolic hydroxyl group is expected to form hydrogen bonds with either the oxygen or bromine atoms of adjacent molecules, appearing as distinct red spots on the dnorm map. |
| S···H/H···S | ~3-8% | The sulfur atoms of the dithiolan ring can participate in weak hydrogen bonding with hydrogen atoms of neighboring molecules. |
| Br···Br | ~1-5% | Halogen-halogen interactions between bromine atoms of adjacent molecules can also contribute to the stability of the crystal packing. nih.gov |
| Other (C···C, C···Br, etc.) | <5% | Other weaker interactions, including π-π stacking, may also be present, further stabilizing the three-dimensional crystal structure. nih.gov |
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these intermolecular contacts. Each point on the plot corresponds to a unique (di, de) pair, and the density of these points reflects the abundance of the corresponding type of contact. For this compound, the fingerprint plot would be expected to show distinct spikes characteristic of the predicted dominant interactions. For instance, the sharp spikes at lower di and de values would correspond to the O···H hydrogen bonds.
Computational Chemistry and Theoretical Modeling of 2,6 Dibromo 4 1,3 Dithiolan 2 Yl Phenol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the geometric, electronic, and spectroscopic properties of molecules. These methods provide valuable insights into the structure-property relationships of novel compounds like 2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol.
Density Functional Theory (DFT) Studies
DFT has become a standard method for computational studies of organic molecules due to its balance of accuracy and computational cost. rsc.org Functionals like B3LYP are commonly employed for these types of analyses. researchgate.netresearchgate.netnih.gov
The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles. Based on studies of similar phenolic compounds, the geometry would be optimized using a basis set such as 6-311++G(d,p), which is known to provide reliable results for organic molecules. researchgate.netnih.gov
The presence of two bulky bromine atoms ortho to the hydroxyl group would likely cause some steric strain, potentially leading to slight out-of-plane distortions of the substituents. The 1,3-dithiolan-2-yl group at the para position would also have its own conformational flexibility. The electronic structure would be significantly influenced by the interplay of the electron-donating hydroxyl group and the electron-withdrawing bromine atoms. Natural Bond Orbital (NBO) analysis could be used to investigate charge distribution and intramolecular interactions, such as hyperconjugation and hydrogen bonding. researchgate.netnih.gov
Table 1: Predicted Geometrical Parameters of this compound (Analogous Data)
| Parameter | Predicted Value Range | Basis of Analogy |
| C-Br Bond Length | 1.88 - 1.92 Å | DFT studies on brominated benzenes |
| C-O (phenol) Bond Length | 1.35 - 1.38 Å | DFT studies on substituted phenols researchgate.net |
| O-H Bond Length | 0.96 - 0.98 Å | DFT studies on phenols ijaemr.com |
| C-S (dithiolane) Bond Length | 1.80 - 1.85 Å | Studies on dithiolane derivatives nih.gov |
| C-C (aromatic) Bond Length | 1.38 - 1.41 Å | General DFT studies on benzene (B151609) derivatives |
| C-O-H Bond Angle | 108 - 110° | DFT studies on phenols ijaemr.com |
| C-C-Br Bond Angle | 118 - 122° | DFT studies on brominated benzenes |
Note: These values are estimations based on data from analogous compounds and may vary in the actual molecule.
Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive sites of a molecule. The MEP visualizes the charge distribution and indicates regions prone to electrophilic and nucleophilic attack.
For this compound, the MEP would likely show a negative potential (red/yellow regions) around the phenolic oxygen and the sulfur atoms of the dithiolane ring, indicating their nucleophilic character and suitability for electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue region), marking it as an electrophilic site. The bromine atoms, due to the σ-hole phenomenon, could also present regions of positive potential, making them potential halogen bond donors. researchgate.netresearchgate.net The aromatic ring itself would have a complex potential surface influenced by the competing electronic effects of the substituents.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. scirp.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. scirp.orgnih.gov
In this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the hydroxyl group, with some contribution from the sulfur atoms of the dithiolane ring, reflecting the electron-donating nature of these moieties. The LUMO is likely to be distributed over the aromatic ring and the bromine atoms, which can accept electron density.
Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Analogous Data)
| Parameter | Predicted Energy Range (eV) | Basis of Analogy |
| HOMO Energy | -5.5 to -6.5 eV | DFT studies on substituted phenols and brominated aromatics researchgate.netresearchgate.net |
| LUMO Energy | -0.5 to -1.5 eV | DFT studies on substituted phenols and brominated aromatics researchgate.netresearchgate.net |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | DFT studies on substituted phenols and other complex organic molecules nih.govresearchgate.net |
Note: These values are estimations based on DFT calculations (e.g., B3LYP/6-311++G(d,p)) on similar molecular structures.
DFT calculations can accurately predict spectroscopic data, which is invaluable for structure confirmation.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. nih.govrsc.org For this compound, the ¹H NMR spectrum would be characterized by a signal for the phenolic proton, signals for the aromatic protons, and signals for the protons of the dithiolane ring. The ¹³C NMR spectrum would show distinct signals for the substituted and unsubstituted carbons of the phenol ring and the carbons of the dithiolane moiety. The predicted shifts for the aromatic carbons would reflect the combined electronic effects of the hydroxyl, bromo, and dithiolanyl substituents.
IR Frequencies: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra. researchgate.net Key predicted vibrational modes for this molecule would include the O-H stretching frequency (typically around 3500-3600 cm⁻¹ in the gas phase), C-O stretching, aromatic C=C stretching, and C-Br stretching vibrations. The dithiolane group would also exhibit characteristic C-S and C-H stretching and bending modes.
Table 3: Predicted Key IR Frequencies for this compound (Analogous Data)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Basis of Analogy |
| O-H Stretch | 3500 - 3600 | DFT studies on phenols ijaemr.comokstate.edu |
| Aromatic C-H Stretch | 3000 - 3100 | General data for aromatic compounds |
| Aliphatic C-H Stretch (dithiolane) | 2850 - 3000 | General data for alkanes |
| Aromatic C=C Stretch | 1450 - 1600 | DFT studies on substituted benzenes ijaemr.com |
| C-O Stretch | 1180 - 1260 | DFT studies on phenols ijaemr.com |
| C-S Stretch | 600 - 800 | Studies on sulfur-containing compounds |
| C-Br Stretch | 500 - 650 | Studies on brominated aromatics |
Note: These are unscaled theoretical frequencies. Experimental values may differ due to solvent effects and anharmonicity.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is a powerful method for studying the electronic transitions of molecules and predicting their UV-Vis absorption spectra. researchgate.netmdpi.com For this compound, TD-DFT calculations would reveal the energies of the main electronic transitions and their corresponding oscillator strengths.
The primary electronic transitions are expected to be π → π* transitions within the aromatic ring. The substitution pattern will influence the wavelength of maximum absorption (λ_max). The hydroxyl group generally causes a bathochromic (red) shift, while the effect of the bromine atoms and the dithiolane group would depend on their interplay with the rest of the molecule. The calculated UV-Vis spectrum would provide a theoretical fingerprint of the molecule's electronic absorption properties. mdpi.com
Simulation of UV-Visible Absorption Spectra
The electronic absorption spectrum of a molecule is dictated by the transitions between its electronic states upon absorption of light. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used quantum chemical method for simulating UV-Visible spectra of organic molecules. mdpi.commedium.com This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.
For a molecule like this compound, TD-DFT calculations would typically be performed on a geometry optimized at a suitable level of theory, such as B3LYP/6-311++G(d,p). researchgate.net The choice of solvent can be incorporated using a continuum solvation model, like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), as solvent polarity can significantly influence spectral features. mdpi.com
Studies on similar brominated aromatic compounds, such as 2,4'-dibromoacetophenone (B128361) and various dibromobenzenes, show that the main electronic transitions (e.g., π → π* and n → π*) typically occur in the UV region. researchgate.netresearchgate.net For this compound, one would expect characteristic absorptions arising from the substituted benzene ring chromophore. The presence of the dithiolane group and bromine atoms would modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption bands compared to unsubstituted phenol.
An illustrative TD-DFT simulation would likely predict several absorption bands. A representative, albeit hypothetical, set of results is presented in the table below to demonstrate the typical data generated from such a simulation.
| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| 295 | 4.20 | 0.158 | HOMO -> LUMO |
| 254 | 4.88 | 0.092 | HOMO-1 -> LUMO |
| 220 | 5.63 | 0.210 | HOMO -> LUMO+1 |
Basis Set and Exchange-Correlation Functional Comparative Studies
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. For molecules containing heavy atoms like bromine and sulfur, these choices are particularly critical.
Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. For this compound, a flexible basis set is necessary. Pople-style basis sets, such as 6-311++G(d,p) , are commonly employed. nih.gov The "++" indicates the addition of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" adds polarization functions to heavy and hydrogen atoms, respectively, allowing for more flexibility in describing bond shapes. For higher accuracy, correlation-consistent basis sets, like Dunning's cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), are often used.
Exchange-Correlation (XC) Functionals: The XC functional approximates the complex many-electron exchange and correlation energies. A comparative study for this molecule would involve functionals from different rungs of "Jacob's Ladder" of DFT:
Hybrid GGA (Generalized Gradient Approximation): B3LYP is the most widely used functional in chemistry, offering a good balance of cost and accuracy for many organic systems. stanford.edu
Meta-Hybrid GGA: Functionals like M06 and M06-2X often provide improved performance for main-group thermochemistry, kinetics, and non-covalent interactions. M06-2X, with a higher percentage of Hartree-Fock exchange, is particularly suited for studying reaction barriers. researchgate.net
Double-Hybrid: Functionals such as B2PLYP incorporate a portion of second-order Møller-Plesset perturbation theory (MP2) for correlation, often yielding very high accuracy, albeit at a greater computational cost. medium.com
A comparative study on various organic anions found that functionals like B3PW91, PBE0, and M06 perform well in reproducing electron affinities and redox potentials, which are relevant properties for halogenated compounds. rsc.org The selection of the functional should be validated against experimental data where possible, or against higher-level theoretical benchmarks.
| Functional | Type | Strengths | Potential Weaknesses |
|---|---|---|---|
| B3LYP | Hybrid GGA | Good general-purpose functional for geometries and energies. | May be less accurate for reaction barriers and non-covalent interactions. |
| M06-2X | Meta-Hybrid GGA | Excellent for thermochemistry, kinetics, and systems with dispersion forces. | Can be sensitive to the choice of integration grid. |
| PBE0 | Hybrid GGA | Parameter-free (fewer empirical parameters than B3LYP), good for electronic properties. | Performance for reaction energies can be variable. |
| B2PLYP | Double-Hybrid | High accuracy for energies and thermochemistry. | Significantly higher computational cost. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the environment, such as a solvent.
For this compound, an MD simulation would be invaluable for understanding:
Conformational Dynamics: The 1,3-dithiolane (B1216140) ring is not planar and can adopt different conformations (e.g., envelope, twist). MD simulations can explore the energy landscape of these conformations and the timescale of interconversion between them.
Solvation Structure: By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol, or a nonpolar solvent), one can analyze the structure of the solvent shell. This includes investigating hydrogen bonding between the phenolic hydroxyl group and solvent molecules, as well as weaker interactions involving the bromine and sulfur atoms. nih.gov
Transport Properties: MD can be used to calculate properties like the diffusion coefficient of the molecule in a given solvent.
A typical MD simulation protocol for this molecule would involve generating a force field to describe the intramolecular and intermolecular forces. The system, consisting of one or more solute molecules surrounded by thousands of solvent molecules, would be equilibrated at a specific temperature and pressure. Following equilibration, a production run (ranging from nanoseconds to microseconds) would generate a trajectory of atomic positions and velocities for analysis. nih.gov
Theoretical Investigation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNA_r), where the bromine atoms are replaced by a nucleophile. osti.gov
DFT calculations can be used to map the potential energy surface of the reaction. This involves:
Locating Stationary Points: Optimizing the geometries of the reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface.
Calculating Reaction Energies: Determining the relative energies of all stationary points to construct a reaction energy profile. The energy difference between the reactants and the highest-energy transition state gives the activation energy (or Gibbs free energy of activation, ΔG‡), which governs the reaction rate.
Analyzing Transition State Structures: The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes. For an SNA_r reaction, this often involves the formation of a Meisenheimer complex, a negatively charged intermediate. nih.gov
Studies on the SNA_r of substituted thiophenes and halophenols demonstrate that DFT methods can successfully model these reactions. osti.govnih.gov For instance, investigating the reaction of this compound with a nucleophile like pyrrolidine (B122466) would involve calculating the energy barrier for the initial nucleophilic attack on the carbon bearing a bromine atom and the subsequent departure of the bromide ion. nih.gov Such theoretical work can predict regioselectivity and the influence of different nucleophiles on the reaction rate, providing valuable guidance for synthetic applications.
Structure Activity Relationship Sar Studies of 2,6 Dibromo 4 1,3 Dithiolan 2 Yl Phenol and Its Analogues
Correlating Structural Features with Intrinsic Chemical Reactivity
The intrinsic chemical reactivity of 2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol is a direct consequence of its constituent functional groups. The phenolic hydroxyl group can undergo oxidation to form quinone-like structures. evitachem.com The two bromine atoms, being effective leaving groups, can be replaced through various nucleophilic substitution reactions. evitachem.com Furthermore, the dithiolane ring introduces its own set of potential reactions, including those involving the sulfur atoms. evitachem.com
The reactivity of the phenol (B47542) ring is significantly modulated by its substituents. The key reactions associated with the molecule's core structure include:
Substitution Reactions: The bromine atoms at the ortho positions can be displaced by strong nucleophiles. evitachem.com
Oxidation Reactions: The phenolic hydroxyl group is susceptible to oxidation, a common reaction for phenols that can lead to the formation of quinones or other oxidized products. evitachem.com
Reduction Reactions: The bromine atoms can be removed via reduction, yielding the debrominated parent phenol. evitachem.com
The presence of these functional groups makes the compound a versatile building block in organic synthesis for creating more complex molecules. evitachem.com
The Influence of Substituents on Electronic Properties and Molecular Properties
Bromine Atoms: As halogens, bromine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. The polarizability of bromine is a key factor in its ability to form specific non-covalent interactions. nih.govnih.gov
Hydroxyl Group: The -OH group is a strong activating group due to its electron-donating mesomeric effect (+M), which directs electrophilic aromatic substitution to the ortho and para positions. However, in this molecule, these positions are already occupied. The hydroxyl group is also a classic hydrogen bond donor and acceptor.
Dithiolane Group: The 1,3-dithiolan-2-yl group at the para position adds structural complexity and specific reactivity. While its electronic influence is less pronounced than that of the bromine or hydroxyl groups, its sulfur atoms can participate in specific interactions, and the ring itself can undergo reactions such as ring-opening. evitachem.comresearchgate.net
Theoretical studies on analogous compounds like 2,6-dibromo-4-nitrophenol (B181593) using methods such as Density Functional Theory (DFT) help in understanding the molecular structure, vibrational spectra, and electronic properties. tandfonline.com Such analyses reveal how substituents dictate the molecule's frontier molecular orbitals, which are crucial for its chemical reactions. researchgate.net
| -C₃H₅S₂ | 4 | Weak inductive/mesomeric effects | Provides a site for potential interaction with thiol-containing molecules; adds steric bulk. evitachem.comresearchgate.net |
Mechanistic Insights into Molecular Interactions with Biological Targets
The specific arrangement of functional groups in this compound suggests multiple potential mechanisms for interaction with biological macromolecules like enzymes and receptors. evitachem.com These interactions are primarily non-covalent and are dictated by the electronic and steric properties of the molecule.
The hydroxyl and bromine substituents are critical for forming directed intermolecular interactions with biological targets. evitachem.com
The hydroxyl group is a classic hydrogen bond donor and can also act as an acceptor. This allows it to form strong, directional interactions with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) or with the peptide backbone in proteins.
The bromine atoms are capable of forming halogen bonds (X-bonds), a type of non-covalent interaction that has gained recognition for its importance in molecular recognition and drug design. nih.gov A halogen bond occurs between an electropositive region on the halogen atom (known as a σ-hole) and a Lewis base (an electron-rich atom like oxygen, nitrogen, or sulfur). nih.govijres.org The strength of the halogen bond follows the trend I > Br > Cl > F. ijres.org In the context of a protein-ligand complex, the bromine atoms of this compound could interact with backbone carbonyl oxygens or the side chains of electron-rich amino acids. evitachem.comnih.gov This interaction is highly directional and can contribute significantly to binding affinity and specificity. nih.gov The combination of hydrogen and halogen bonding capabilities suggests that the compound can form well-defined interactions within a biological binding pocket. evitachem.com
The 1,3-dithiolane (B1216140) ring offers a unique mode of interaction, particularly with thiol-containing biomolecules such as cysteine residues in proteins or the antioxidant glutathione. evitachem.com Dithiolanes and other cyclic disulfides can participate in thiol-disulfide exchange reactions. researchgate.netwikipedia.org This process involves the attack of a thiolate anion (the deprotonated form of a thiol) on one of the sulfur atoms of the disulfide bond. wikipedia.org
This reaction can lead to the formation of a new, mixed disulfide bond, effectively tethering the molecule to the protein or biomolecule. researchgate.netwikipedia.org Such dynamic covalent interactions are crucial in various biological processes and are being explored for applications in drug delivery and materials science. researchgate.netrsc.org The interaction of the dithiolane moiety with cysteine residues could potentially modulate protein function or stability. evitachem.com Additionally, thiols can engage in weaker S–H/π interactions with aromatic rings, providing another potential, albeit less dominant, mode of interaction. nih.gov
Comparative SAR Analysis with Related Phenolic and Organobromine Compounds
To understand the specific contributions of each functional group, it is useful to compare this compound with its simpler analogues.
Phenol: The parent compound, phenol, has baseline acidity and reactivity. The addition of any substituent alters these properties. researchgate.net
2,6-Dibromophenol (B46663): The addition of two bromine atoms significantly increases the acidity of the hydroxyl group due to their strong inductive electron withdrawal. biosynth.com These bromine atoms also introduce the potential for halogen bonding and provide steric hindrance around the hydroxyl group.
Phenolic Compounds with Other Substituents: SAR studies on various phenolic compounds reveal clear trends. For example, in antioxidant studies, the activity of phenols is highly dependent on the number and position of hydroxyl groups and the nature of other substituents. researchgate.netmdpi.com Electron-donating groups generally enhance antioxidant activity, while the position (ortho, meta, or para) is also critical. researchgate.net For instance, a second hydroxyl group at the ortho or para position often increases activity. researchgate.net
Organobromine Compounds: In SAR studies of other brominated compounds, such as dihalogenated flavanones, it has been observed that di-halogenated derivatives (e.g., 6,8-dibromo) exhibit stronger activity in certain assays compared to their mono-halogenated counterparts. nih.gov This highlights that the number and position of bromine atoms are critical determinants of biological or chemical effects. The preference of bromine to form specific interactions, such as type II halogen bonds, can dictate the entire crystal packing of a molecule and, by extension, its interactions in a more complex environment. nih.gov
Table 2: Comparative Analysis of this compound and Related Compounds
| Compound | Key Structural Features | Expected Impact on Reactivity/Interaction |
|---|---|---|
| Phenol | Unsubstituted phenolic ring | Baseline acidity and reactivity. researchgate.net |
| 2,6-Dibromophenol | Two ortho-bromine atoms | Increased acidity; potential for halogen bonding; steric shielding of the -OH group. nih.govbiosynth.com |
| 4-Nitrophenol | Electron-withdrawing nitro group | Significantly increased acidity of the -OH group. |
| 2,6-Dibromo-4-nitrophenol | Two ortho-bromines, one para-nitro group | Very high acidity; strong potential for halogen bonding and hydrogen bonding. tandfonline.comguidechem.com |
| This compound | Two ortho-bromines, one para-dithiolane group | High acidity; potential for halogen bonding; unique reactivity at the dithiolane ring via thiol exchange. evitachem.comresearchgate.net |
Advanced Research Applications of 2,6 Dibromo 4 1,3 Dithiolan 2 Yl Phenol
Applications in Fine Chemical Synthesis
The structure of 2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol, featuring a reactive phenolic hydroxyl group, two bromine atoms, and a dithiolane moiety, makes it a versatile building block in organic synthesis. The bromine atoms at the 2 and 6 positions significantly influence its chemical reactivity, while the dithiolane group adds complexity and potential for specific interactions. evitachem.com
Precursor in the Development of Advanced Pharmaceutical Intermediates
While specific examples of its use as a direct precursor in marketed pharmaceuticals are not extensively documented, the chemical functionalities of this compound suggest its potential as an intermediate in the synthesis of complex pharmaceutical compounds. The bromine atoms can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, allowing for the introduction of diverse functional groups. evitachem.com The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives. evitachem.com Furthermore, the dithiolan ring may interact with thiol groups within proteins, potentially influencing their function and stability. evitachem.com These reactions are fundamental in the construction of novel molecular scaffolds for drug discovery.
The synthesis of this compound typically involves the bromination of 4-(1,3-dithiolan-2-yl)phenol (B1585410), a process that requires careful control of reaction conditions to achieve the desired substitution pattern. evitachem.com The related compound, 2,6-dibromophenol (B46663), is a known raw material for the synthesis of more complex organic molecules, such as 5-hydroxy-1-indone, further highlighting the utility of the 2,6-dibromophenol moiety in constructing elaborate chemical structures. guidechem.com
Potential in Materials Science and Engineering
The field of materials science continually seeks novel monomers and functional molecules to create materials with tailored properties. This compound presents several features that make it an interesting candidate for exploration in this area.
Development of Specialty Polymers and Resins
Brominated phenols are utilized as both reactive and additive flame retardants in a variety of resins and polyester (B1180765) polymers. europa.eu The presence of two bromine atoms in this compound suggests its potential application as a monomer or additive to impart flame retardant properties to polymers. The phenolic hydroxyl group provides a reactive site for polymerization reactions, such as polycondensation, to form polyesters or polyethers. The bulky dithiolane group could influence the polymer's physical properties, such as its glass transition temperature and solubility.
Exploration in Organic Electronic Materials (e.g., Semiconducting Polymers, Organic Field-Effect Transistors)
There is a growing interest in developing novel organic materials for electronic applications. While direct research on this compound in this context is limited, its structural components are found in known organic electronic materials. The aromatic phenol (B47542) core is a common building block for semiconducting polymers. The sulfur-containing 1,3-dithiolane (B1216140) group is of interest as sulfur atoms can enhance intermolecular interactions and influence the electronic properties of materials. A patent for a high-efficiency synthesis method for 2,6-dibromobenzo[1,2-B:4,5-B]dithiol-4,8-dione, a related sulfur-containing aromatic compound, underscores the relevance of such structures in materials science. google.com The potential for this compound to be functionalized and polymerized opens avenues for its investigation in devices like Organic Field-Effect Transistors (OFETs).
Investigation of Catalytic Roles or Participation in Catalytic Processes
The inherent reactivity of this compound suggests it could participate in or influence catalytic cycles. The phenolic hydroxyl group and the bromine atoms can engage in hydrogen and halogen bonding, respectively, which could modulate the activity of a catalyst. evitachem.com
While there is no direct evidence of this compound acting as a catalyst itself, related brominated phenols have been studied in catalytic contexts. For instance, the formation of brominated phenolic compounds can be catalyzed by natural manganese oxides in the environment. nih.gov This indicates the potential for the phenolic portion of the molecule to be involved in redox processes. The 1,3-dithiolane group is also known to be a functional handle in complex molecule synthesis and can be selectively converted to other functional groups under specific reaction conditions, suggesting its potential role in directing or participating in catalytic transformations. researchgate.net
Q & A
Q. What are the established synthetic routes for 2,6-Dibromo-4-(1,3-dithiolan-2-yl)phenol?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or O-alkylation. For example, O-alkylation of a phenolic precursor (e.g., 2,6-dibromo-4-(2-oxo-2-pyrrolidin-1-ylethyl)phenol) with dibromoalkanes in the presence of K₂CO₃ in DMF, followed by reflux with alkyl N,N-dimethylglycinates in acetonitrile for 2–7 days . Alternatively, nucleophilic substitution using chloroacetic acid under basic conditions can introduce functional groups, as demonstrated for structurally related compounds . Reaction optimization requires monitoring via TLC and purification via column chromatography.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns and the dithiolane ring’s integrity. IR spectroscopy identifies phenolic -OH (~3200 cm⁻¹) and sulfur-containing groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., molecular formula C₉H₈Br₂OS₂). For structural confirmation, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is recommended . Mercury software (v2.0+) can visualize intermolecular interactions and packing motifs .
Q. How is the compound’s purity assessed in synthetic workflows?
- Methodological Answer : Purity is determined via HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (λ = 254 nm). Melting point analysis (reported range: 117–119°C for related derivatives) and elemental analysis (C, H, S, Br) provide supplementary validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data between synthetic batches?
- Methodological Answer : Contradictions often arise from polymorphic variations or residual solvents. Cross-validation strategies include:
- Repeating synthesis under inert atmospheres (e.g., N₂) to minimize oxidation.
- Dynamic NMR to detect conformational flexibility in the dithiolane ring.
- SCXRD to compare crystal packing with reference structures (e.g., CCDC entries) .
- Computational DFT simulations (e.g., Gaussian09) to predict NMR/IR spectra and identify anomalies .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically. For example, DMF enhances solubility in alkylation reactions but may require post-reaction dialysis to remove metal catalysts .
- Microwave-assisted synthesis reduces reaction time (e.g., from days to hours) for thermally driven steps.
- Flow chemistry improves reproducibility for hazardous intermediates (e.g., brominated precursors) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, GOLD) models binding to enzymes like M. tuberculosis LeuRS, leveraging crystal structures (PDB: 4QGP) . Focus on the dithiolane ring’s sulfur atoms, which may form disulfide bonds with catalytic cysteine residues.
- Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories.
- Pharmacophore modeling (e.g., Schrödinger) identifies critical substituents (e.g., bromine’s steric effects) for inhibitory activity .
Q. What analytical approaches validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via LC-MS.
- Stability-indicating HPLC methods quantify degradation products.
- Circular Dichroism (CD) assesses conformational changes in protein targets upon binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
